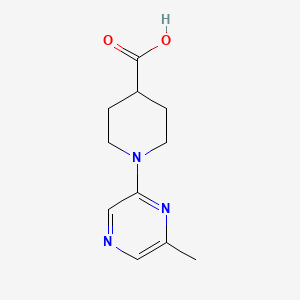

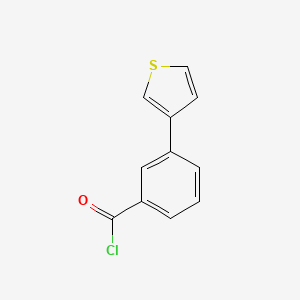

3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of nitro-substituted aromatic compounds is often achieved through nitration reactions. Paper discusses the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives, which results in a mixture of substitution products. Although the specific compound of interest is not synthesized in this study, the methodology could be relevant. The nitration reactions are performed under different conditions, and the structures of new compounds are established by NMR spectroscopy. This suggests that similar synthetic routes could potentially be applied to the synthesis of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, with careful control of reaction conditions to favor the desired nitration position.

Molecular Structure Analysis

The molecular structure of aromatic nitro compounds can be complex, and the position of the nitro group can significantly influence the compound's properties. In paper , NMR spectroscopy is used to establish the structures of nitration products. This technique could also be applied to determine the molecular structure of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, providing insights into its electronic configuration and the spatial arrangement of its atoms.

Chemical Reactions Analysis

The reactivity of nitro-substituted compounds with various reagents can lead to a wide range of products. Paper explores the reactions of 3-aryl-1-propylamines with nitrous acid, resulting in different alcohol and benzene derivatives. Although the compound of interest is not directly studied, this paper indicates that nitro-substituted aromatic compounds can undergo reactions with nitrous acid to form various products, depending on the substituents present. This information could be extrapolated to predict the chemical behavior of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate in the presence of nitrous acid or other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers provided do not discuss the specific properties of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, paper mentions unusual features in the infrared (IR) spectra of some esters of nitro-substituted benzo[b]thiophen derivatives. This suggests that IR spectroscopy could be a valuable tool in analyzing the physical and chemical properties of the compound , such as identifying functional groups and assessing its purity.

Scientific Research Applications

Synthesis and Chemical Reactions

3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate has been utilized in various chemical synthesis processes. For instance, a study described the synthesis of 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one, using methoxy-5-nitrobenzaldehyde, which undergoes reactions akin to those involving 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (Havaldar, Bhise, & Burudkar, 2004).

Benzodioxole derivatives, like 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, have been synthesized and characterized, demonstrating their potential in various chemical reactions and syntheses (Narasimhan, Heimgartner, Hansen, & Schmid, 1973).

Photocleavage and Photoinitiation

Studies on 1-Acyl-7-nitroindolines, which are structurally related to 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, have investigated the effect of electron-donating substituents on photolysis efficiency. Such compounds are useful as photolabile precursors in various applications (Papageorgiou & Corrie, 2000).

The influence of benzodioxole derivatives on the photoinitiation efficiency of benzophenone has been studied, demonstrating the potential of benzodioxole-based compounds in photoinitiation systems (Yang, Xu, Shi, & Nie, 2012).

Biological Activity

Certain benzodioxole analogues have been reported for their insecticidal activity, which could indicate potential applications of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate in similar domains (Vanmellaert, Deloof, & Jurd, 1983).

Chemical constituents from Dendrobium densiflorum, including benzodioxole derivatives, exhibited anti-platelet aggregation activity, suggesting a possible avenue for the exploration of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate in similar studies (Fan, Wang, Wang, Qin, & Zhao, 2001).

Structural Analysis and Crystallography

- Crystal structures of compounds with similar structural motifs have been analyzed, providing insights that could be relevant for the study of 3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (Loghmani-Khouzani, Abdul Rahman, Robinson, Yaeghoobi, & Kia, 2009).

Safety And Hazards

properties

IUPAC Name |

(3-nitrophenyl) 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19NO7/c1-32-23-15-18(26(29)33-22-14-8-13-21(17-22)28(30)31)16-24-25(23)35-27(34-24,19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHRBSBYHVVDIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC5=CC=CC(=C5)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrophenyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)